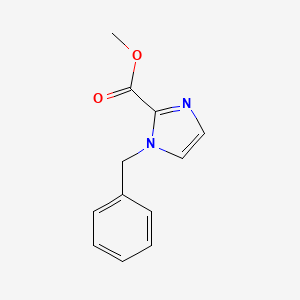

Methyl 1-benzylimidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

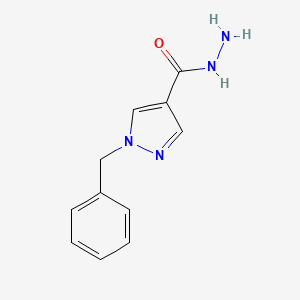

“Methyl 1-benzylimidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a heterocyclic organic compound . The imidazole ring is a key component in many biologically active molecules, making it a significant area of study in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Wissenschaftliche Forschungsanwendungen

Efficacy in Anthelmintic Applications

Research has demonstrated the chemotherapeutic effects of benzimidazole derivatives, such as albendazole and mebendazole, against Hymenolepis microstoma and Hymenolepis diminuta in experimentally infected rodents. These findings suggest potential applications of methyl 1-benzylimidazole-2-carboxylate derivatives in the treatment of parasitic infections (McCracken, Lipkowitz, & Dronen, 2004).

Role in Fungicide and Anticancer Research

Benzimidazole fungicides have been extensively researched for their mechanism of action as microtubule assembly inhibitors, offering insights into their biological impact and potential in cancer chemotherapy. These studies highlight the versatility of benzimidazole derivatives in both agricultural and medical applications (Davidse, 1986).

DNA Binding Properties

The minor groove binding properties of Hoechst 33258, a benzimidazole derivative, have facilitated its use as a fluorescent DNA stain, indicating potential applications in cell biology, chromosome analysis, and radioprotection (Issar & Kakkar, 2013).

Anticancer Agent Development

The Knoevenagel condensation reaction has been utilized to synthesize benzimidazole derivatives with significant anticancer activity, underscoring the potential of these compounds in drug discovery aimed at various cancer targets (Tokala, Bora, & Shankaraiah, 2022).

Synthesis and Pharmacological Studies

Various studies have focused on the synthesis, structural activity relationship, and biological activities of benzimidazole derivatives, revealing their broad pharmacological applications. These include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects, highlighting the therapeutic significance of benzimidazole derivatives in medicinal chemistry (Vasuki et al., 2021).

Optoelectronic Material Development

Research on benzimidazole and quinoline derivatives has opened new avenues for their application in optoelectronic materials, demonstrating their potential in luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Zukünftige Richtungen

Imidazole and benzimidazole derivatives have been gaining attention in medicinal chemistry due to their wide range of biological activities. Future research is expected to focus on synthesizing structurally diverse imidazole and benzimidazole derivatives and screening them for various biological activities .

Eigenschaften

IUPAC Name |

methyl 1-benzylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUXJKNIDYTSFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)